3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one 3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2640952-55-0
VCID: VC11813130
InChI: InChI=1S/C22H25FN6O/c1-14-9-16(3-5-19(14)23)4-8-22(30)28-12-17-10-27(11-18(17)13-28)21-7-6-20-25-24-15(2)29(20)26-21/h3,5-7,9,17-18H,4,8,10-13H2,1-2H3
SMILES: CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F
Molecular Formula: C22H25FN6O
Molecular Weight: 408.5 g/mol

3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one

CAS No.: 2640952-55-0

Cat. No.: VC11813130

Molecular Formula: C22H25FN6O

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one - 2640952-55-0

Specification

CAS No. 2640952-55-0
Molecular Formula C22H25FN6O
Molecular Weight 408.5 g/mol
IUPAC Name 3-(4-fluoro-3-methylphenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one
Standard InChI InChI=1S/C22H25FN6O/c1-14-9-16(3-5-19(14)23)4-8-22(30)28-12-17-10-27(11-18(17)13-28)21-7-6-20-25-24-15(2)29(20)26-21/h3,5-7,9,17-18H,4,8,10-13H2,1-2H3
Standard InChI Key AFHFAMXJUQSLFG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F
Canonical SMILES CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F

Introduction

Synthesis Pathways

While no direct synthesis protocol for this specific compound was found in the provided sources, similar heterocyclic compounds are typically synthesized via:

  • Heterocyclization Reactions:

    • Formation of triazolo-pyridazine rings often involves condensation reactions between hydrazines and dicarbonyl compounds or nitriles under acidic or basic conditions.

  • Functional Group Introduction:

    • Fluorinated aromatic groups are introduced via nucleophilic aromatic substitution or electrophilic fluorination methods.

  • Pyrrolidine Ring Construction:

    • Octahydropyrrolo[3,4-c]pyrrolidine systems are synthesized through cyclization reactions involving amines and dihaloalkanes.

Further experimental details would depend on specific reaction conditions and catalysts.

Biological Significance

Compounds containing triazolo-pyridazine and fluorinated phenyl groups have been extensively studied for their pharmacological properties:

  • Antibacterial Activity: Similar heterocycles have shown effectiveness against E. coli and Pseudomonas aeruginosa .

  • Anti-inflammatory Potential: Triazolo derivatives are known to modulate inflammatory pathways .

  • Drug Design Applications: The presence of fluorine often improves metabolic stability and bioavailability .

The bicyclic pyrrolidine core may also contribute to receptor binding specificity due to its rigid conformation.

Applications in Medicinal Chemistry

This compound’s structure suggests potential applications in:

  • Drug Discovery:

    • The triazolo-pyridazine scaffold is a privileged structure in medicinal chemistry for targeting enzymes and receptors.

  • Agrochemical Development:

    • Fluorinated compounds are widely used in pesticides due to their enhanced stability and activity .

  • Material Science:

    • Fluorinated aromatic systems can improve properties like thermal stability and hydrophobicity in polymers.

Related Research Findings

Study FocusCompound ClassKey Findings
Synthesis of triazolo derivatives 1,2,4-triazolo[4,3-b] triazinesExhibited antibacterial activity against E. coli.
Fluorinated heterocycles Trifluoromethylated pyrimidinesImproved metabolic stability in drug candidates.
Pyrrolidine-based compounds Thiadiazole derivativesIdentified as potential anticancer agents.

Future Directions

Further research into this compound could explore:

  • Optimization of synthetic pathways for higher yields and purity.

  • Detailed biological activity profiling against various therapeutic targets.

  • Computational modeling to predict receptor interactions and pharmacokinetics.

This compound represents a promising candidate for further exploration in both pharmaceutical and material science domains due to its unique structural features and potential bioactivity.

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